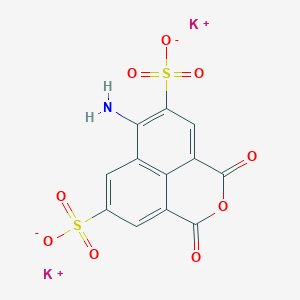

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

描述

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt is a chemical compound known for its fluorescent properties. It is commonly used in various scientific applications, particularly in the synthesis of fluorescent peptide analogs such as Lucifer Yellow anhydride . The compound has the empirical formula C12H5K2NO9S2 and a molecular weight of 449.50 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt typically involves the reaction of 4-amino-1,8-naphthalic anhydride with sulfuric acid to introduce sulfonic acid groups at the 3 and 6 positions of the naphthalene ring. The resulting disulfonic acid derivative is then neutralized with potassium hydroxide to form the dipotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

化学反应分析

Types of Reactions

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

科学研究应用

Applications Overview

The compound is primarily utilized in the following areas:

-

Dye and Pigment Manufacturing

- Serves as a key intermediate in the production of vibrant dyes, particularly for textiles.

- Provides excellent lightfastness and solubility.

-

Analytical Chemistry

- Acts as a reagent in spectrophotometry for detecting and quantifying ions or compounds.

- Used in fluorescence sensing applications.

-

Pharmaceuticals

- Investigated for enhancing the solubility and bioavailability of active pharmaceutical ingredients.

- Potential applications in drug delivery systems.

-

Environmental Monitoring

- Employed in developing sensors for detecting pollutants in water and soil.

- Contributes to environmental protection efforts through real-time monitoring.

-

Material Science

- Explored for creating advanced materials like conductive polymers with applications in electronics and energy storage.

Dye and Pigment Manufacturing

In a study focused on textile dyes, 4-amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt was used to synthesize various dye formulations. The results indicated that the compound significantly improved color vibrancy and durability under light exposure compared to traditional dyes.

Analytical Chemistry

A recent analytical study demonstrated the effectiveness of this compound as a fluorescent probe for detecting specific ions in complex mixtures. The method showcased high sensitivity and selectivity, making it suitable for environmental analysis and quality control in pharmaceuticals.

Pharmaceuticals

Research has shown that incorporating this compound into drug formulations enhances the solubility of poorly soluble drugs. This was particularly evident in studies involving anti-cancer agents where improved bioavailability led to better therapeutic outcomes.

Environmental Monitoring

The compound has been utilized to develop a sensor capable of detecting heavy metals in water samples. The sensor demonstrated high accuracy and rapid response times, making it a valuable tool for environmental monitoring agencies.

Material Science

In material science research, this compound was integrated into polymer matrices to create conductive materials. These materials showed promising electrical properties suitable for use in batteries and supercapacitors.

Comparative Analysis Table

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Dye Manufacturing | Vibrant colors, excellent lightfastness | Textile dyes |

| Analytical Chemistry | High sensitivity and selectivity | Ion detection in environmental samples |

| Pharmaceuticals | Enhanced solubility and bioavailability | Drug formulations for anti-cancer therapies |

| Environmental Monitoring | Real-time pollutant detection | Heavy metal sensors |

| Material Science | Improved electrical properties | Conductive polymers for energy storage applications |

作用机制

The mechanism of action of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at certain wavelengths and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved in its action depend on the specific application, such as binding to cellular components in biological studies .

相似化合物的比较

Similar Compounds

- Lucifer Yellow CH dipotassium salt

- Fluorescein sodium salt

- Rhodamine B

Uniqueness

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Compared to similar compounds, it offers distinct advantages in terms of stability and fluorescence intensity .

生物活性

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt, often referred to as Lucifer Yellow anhydride dipotassium salt, is a fluorescent compound widely used in biological research. Its unique properties make it valuable for various applications, particularly in cell biology and histology. This article explores its biological activity, synthesis, applications, and relevant case studies.

- Chemical Formula : C₁₂H₅K₂N₀₉S₂

- Molecular Weight : 379.43 g/mol

- CAS Number : 79539-35-8

- Appearance : Yellow powder

- Solubility : Soluble in water and common organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with sulfuric acid and potassium hydroxide. The resulting compound is characterized by its strong fluorescence properties due to the presence of the naphthalene ring and sulfonate groups.

Biological Activity

The biological activity of this compound is primarily associated with its use as a fluorescent marker in various assays. Its applications include:

- Cell Tracking : Used to label cells for tracking in live-cell imaging.

- Histological Staining : Employed in histology for staining tissues to visualize cellular structures.

- Diagnostic Assays : Utilized in diagnostic tests due to its fluorescence properties.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cell Tracking | Labels cells for visualization in microscopy |

| Histological Staining | Stains tissues for structural analysis |

| Diagnostic Assays | Fluorescent marker in various diagnostic tests |

Case Study 1: Use in Neuroscience

In a study published in Nature Neuroscience, researchers utilized Lucifer Yellow anhydride to trace neuronal connections in the brain. The compound's ability to penetrate cell membranes allowed for detailed mapping of synaptic connections, providing insights into neural network formations and functions .

Case Study 2: Tumor Cell Inhibition

Research reported in Cancer Letters explored the potential of naphthalimide derivatives, including this compound, to inhibit tumor cell proliferation. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that they may serve as lead compounds for developing new anticancer therapies .

Case Study 3: Fluorescent Peptide Analog Synthesis

A study highlighted the synthesis of fluorescent peptide analogs using this compound as a precursor. The resulting peptides demonstrated enhanced fluorescence properties suitable for live imaging applications in cellular biology .

The mechanism by which this compound exerts its biological effects is primarily through its ability to intercalate with nucleic acids and proteins. This interaction can lead to:

- Fluorescence Emission : Upon excitation, the compound emits fluorescence, allowing visualization under specific wavelengths.

- Cell Membrane Permeability : Its small molecular size enables it to cross cell membranes easily, facilitating intracellular labeling.

Safety and Handling

While generally considered safe for laboratory use, precautions should be taken due to potential irritations:

- Hazard Classifications : Eye irritant (GHS07), skin irritant (H315), respiratory tract irritant (H335).

- Recommended PPE : Gloves, goggles, and lab coats should be worn when handling this compound.

属性

IUPAC Name |

dipotassium;8-amino-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-7,11-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO9S2.2K/c13-10-5-1-4(23(16,17)18)2-6-9(5)7(12(15)22-11(6)14)3-8(10)24(19,20)21;;/h1-3H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOVHACHHDENNE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)OC2=O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5K2NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511944 | |

| Record name | Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79539-35-8 | |

| Record name | Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。